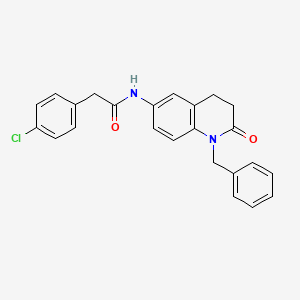

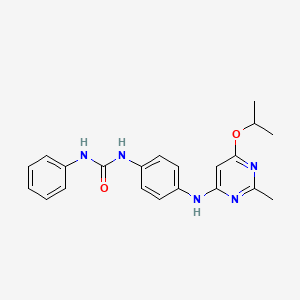

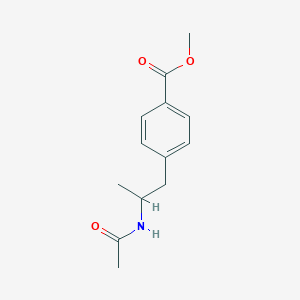

![molecular formula C10H12N4O B2583294 N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 58107-05-4](/img/structure/B2583294.png)

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide” is a derivative of 1H-pyrazolo[3,4-b]pyridine . The 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized using various strategies and approaches .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) has been introduced .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific synthetic strategies and approaches used . For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst has been reported in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .Wissenschaftliche Forschungsanwendungen

Synthesis of Polyheterocyclic Ring Systems

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide serves as a precursor for constructing new polyheterocyclic ring systems. It reacts with various compounds to produce pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[5,1-c]triazine derivatives. These compounds exhibit potential in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Development of Antimicrobial Agents

This compound is used as a key intermediate in the synthesis of new heterocycles like coumarin, pyridine, and pyrrole derivatives. These synthesized products have been evaluated as antimicrobial agents, indicating its significance in developing new drugs with antimicrobial properties (Abu-Melha, 2013).

Exploration in Medicinal Chemistry

It's also used for the synthesis of various N-alkylated triazoles, oxadiazoles, and thiadiazoles. These derivatives show promise in medicinal chemistry, especially for their potential biological activities (El-Essawy & Rady, 2011).

Anti-Alzheimer and AChE Inhibition

Compounds derived from this chemical have shown potent acetylcholinesterase inhibitory activity and have been suggested as candidates for treating Alzheimer's disease. They also display potential in inhibiting amyloid β aggregation (Umar et al., 2019).

Insecticidal Properties

Some derivatives synthesized from this compound have been assessed for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. This indicates its utility in developing new insecticidal agents (Fadda et al., 2017).

Synthesis of Novel Heterocycles

It's also pivotal in the synthesis of novel heterocycles which can be utilized in the preparation of tetraheterocyclic systems, further expanding its applications in the field of synthetic organic chemistry (El-Essawy, 2010).

Antitumor and Antimicrobial Activities

This compound derived compounds have shown promising antitumor and antimicrobial activities, suggesting their potential use in cancer and infection treatments (El-Borai et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-5-4-6(2)11-9-8(5)10(14-13-9)12-7(3)15/h4H,1-3H3,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUZVUGTYQLLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

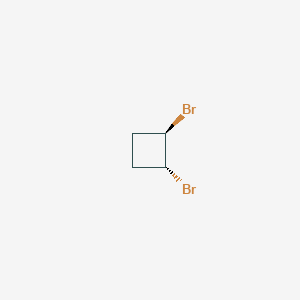

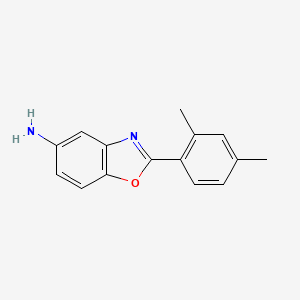

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)

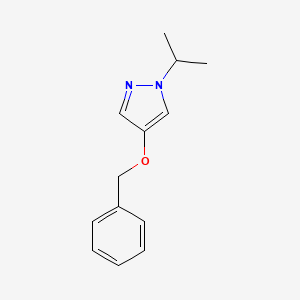

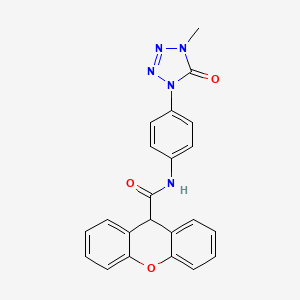

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)

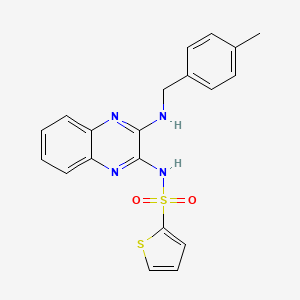

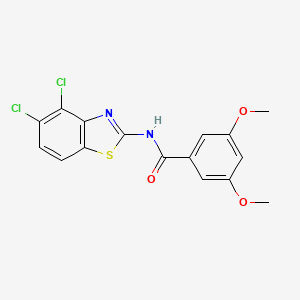

![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)